![molecular formula C19H21NO3 B13998983 Benzenepropanenitrile, 3,4-dimethoxy-a-[(4-methoxyphenyl)methyl]- CAS No. 6951-74-2](/img/structure/B13998983.png)
Benzenepropanenitrile, 3,4-dimethoxy-a-[(4-methoxyphenyl)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenepropanenitrile, 3,4-dimethoxy-a-[(4-methoxyphenyl)methyl]- is an organic compound with the molecular formula C19H21NO3. It is known for its unique structure, which includes a benzene ring substituted with methoxy groups and a nitrile group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanenitrile, 3,4-dimethoxy-a-[(4-methoxyphenyl)methyl]- typically involves the reaction of appropriate benzene derivatives with nitrile-containing reagents. One common method is the condensation of 3,4-dimethoxybenzaldehyde with 4-methoxybenzyl cyanide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and distillation to ensure the high purity of the final product .
化学反応の分析
Types of Reactions
Benzenepropanenitrile, 3,4-dimethoxy-a-[(4-methoxyphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.
Major Products
The major products formed from these reactions include carboxylic acids, primary amines, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Benzenepropanenitrile, 3,4-dimethoxy-a-[(4-methoxyphenyl)methyl]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of advanced materials, including polymers and resins.
作用機序
The mechanism of action of Benzenepropanenitrile, 3,4-dimethoxy-a-[(4-methoxyphenyl)methyl]- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its nitrile group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
Benzeneacetonitrile, 3,4-dimethoxy-: Similar structure but with an acetonitrile group instead of a propanenitrile group.
Benzenepropanenitrile, α-amino-3,4-dimethoxy-α-methyl-: Contains an amino group and a methyl group, making it structurally different.
Uniqueness
Benzenepropanenitrile, 3,4-dimethoxy-a-[(4-methoxyphenyl)methyl]- is unique due to its specific substitution pattern on the benzene ring and the presence of both methoxy and nitrile groups. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
特性
CAS番号 |
6951-74-2 |
|---|---|
分子式 |
C19H21NO3 |
分子量 |
311.4 g/mol |
IUPAC名 |
2-[(3,4-dimethoxyphenyl)methyl]-3-(4-methoxyphenyl)propanenitrile |
InChI |
InChI=1S/C19H21NO3/c1-21-17-7-4-14(5-8-17)10-16(13-20)11-15-6-9-18(22-2)19(12-15)23-3/h4-9,12,16H,10-11H2,1-3H3 |
InChIキー |
HJZDVKCJEQMXPR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CC(CC2=CC(=C(C=C2)OC)OC)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


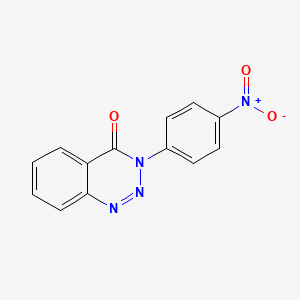

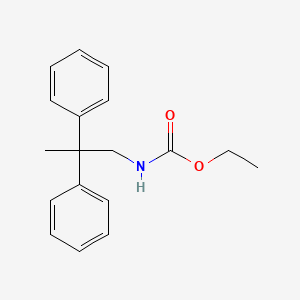
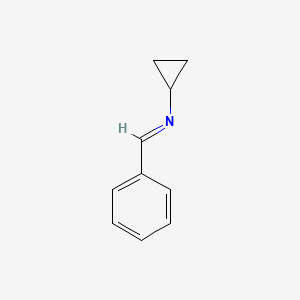
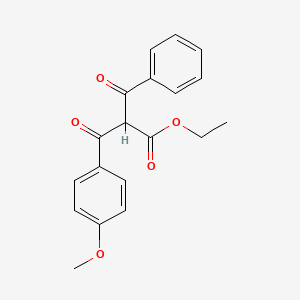

![6-amino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13998943.png)

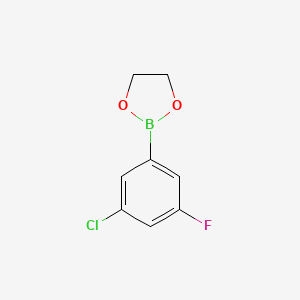
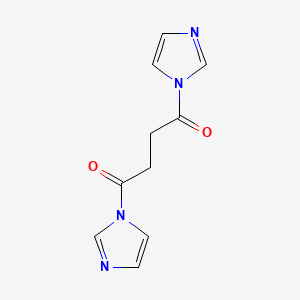
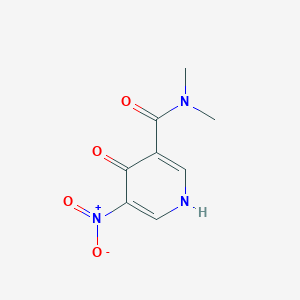

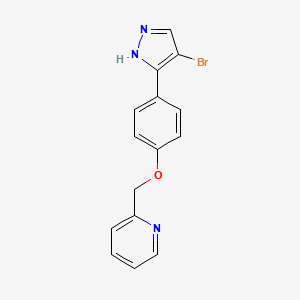
![2-[(3,4-Dimethoxyphenyl)methylideneamino]ethanol](/img/structure/B13998986.png)
